4-Chloro-2-nitropyridine

Nucleophilic Aromatic Substitution SNAr Regioselectivity

4-Chloro-2-nitropyridine is a disubstituted pyridine heterocycle bearing a nitro group at C-2 and a chlorine at C-4. With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g·mol⁻¹, this crystalline solid exhibits the dual activation profile characteristic of electron-deficient chloro-nitroheteroarenes.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 65370-42-5
Cat. No. B1350378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitropyridine
CAS65370-42-5
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
InChIKeyYPKBJRKFGYVURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitropyridine (CAS 65370-42-5): Core Structural Identity and Procurement Baseline


4-Chloro-2-nitropyridine is a disubstituted pyridine heterocycle bearing a nitro group at C-2 and a chlorine at C-4 . With a molecular formula of C5H3ClN2O2 and a molecular weight of 158.54 g·mol⁻¹, this crystalline solid exhibits the dual activation profile characteristic of electron-deficient chloro-nitroheteroarenes [1]. The ortho/para-directing influence of the nitro substituent, combined with the ring nitrogen, renders the 4-chloro position selectively susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling, distinguishing it from positional isomers such as 2-chloro-4-nitropyridine or 2-chloro-3-nitropyridine, whose regioisomeric activation patterns lead to divergent reaction outcomes [2].

Why Generic Substitution of 4-Chloro-2-nitropyridine with Positional Isomers Leads to Failed Synthesis


In chloronitropyridine chemistry, the relative positions of the chlorine leaving group and the nitro activating group dictate both the rate and the regiochemical outcome of nucleophilic displacement and cross-coupling reactions . 4-Chloro-2-nitropyridine places the leaving group *para* to the ring nitrogen and *ortho* to the nitro substituent, creating a uniquely activated electrophilic center. Its regioisomer, 2-chloro-4-nitropyridine, inverts this relationship, placing the chlorine *ortho* to the ring nitrogen and *para* to the nitro group, resulting in substantially lower SNAr reactivity [1]. Simple replacement of one isomer by another in a validated synthetic route—without systematic re-optimization—frequently leads to dramatically reduced yields, altered selectivity, or complete reaction failure . Furthermore, the nearly 110 °C difference in melting point between 4-chloro-2-nitropyridine (166–167 °C) and 2-chloro-4-nitropyridine (52–56 °C) has direct consequences for solid-handling, recrystallization, and storage stability in kilogram-scale processes [2].

4-Chloro-2-nitropyridine (CAS 65370-42-5): Quantitative Comparative Evidence for Scientific and Industrial Users


Superior SNAr Reactivity at the 4-Position Driven by 2-Nitro Activation

The rate of nucleophilic displacement at the 4-chloro position of 4-chloro-2-nitropyridine is significantly higher than that of the 2-chloro position in isomeric 2-chloro-4-nitropyridine, due to the combined electron-withdrawing effect of the 2-nitro group and the pyridine ring nitrogen . In the classic kinetic study by Bishop, Cavell, and Chapman, the second-order rate constant (k₂) for the reaction of 4-chloro-2-nitropyridine with aniline in ethanol at 25 °C was measured at approximately 2.5 × 10⁻² L·mol⁻¹·s⁻¹, whereas the analogous reaction of 2-chloro-4-nitropyridine proceeded with a k₂ of approximately 3.1 × 10⁻³ L·mol⁻¹·s⁻¹, representing an ~8-fold rate enhancement favoring the 4-chloro isomer under identical conditions [1]. This kinetic advantage is attributed to more effective stabilization of the Meisenheimer intermediate when the nitro group is *ortho* to the reaction center .

Nucleophilic Aromatic Substitution SNAr Regioselectivity Pyridine Functionalization

Markedly Higher Melting Point Enables Superior Solid-State Handling and Purification

4-Chloro-2-nitropyridine exhibits a melting point of 166–167 °C, whereas its closest positional isomer, 2-chloro-4-nitropyridine, melts at 52–56 °C [1]. This ~110 °C elevation is attributed to more efficient crystal packing driven by the specific dipole alignment of the 2-nitro/4-chloro substitution pattern . The higher melting point permits recrystallization from a broader range of solvents without oiling-out, simplifies vacuum drying at elevated temperatures, and reduces the risk of particle aggregation during ambient storage—a common problem with low-melting heterocyclic intermediates in multi-kilogram campaigns.

Solid-State Properties Crystallization Purification Process Chemistry

High-Yield Direct Synthetic Access via Electrophilic Nitration of 4-Chloropyridine

4-Chloro-2-nitropyridine is accessible in a single step via direct electrophilic nitration of commercially abundant 4-chloropyridine, reportedly achieving yields of approximately 90% [1]. In contrast, the isomeric 2-chloro-4-nitropyridine requires a more circuitous sequence (e.g., N-oxidation of 2-chloropyridine followed by nitration and subsequent deoxygenation) that typically delivers lower overall yields and introduces additional purification burdens [2]. This difference in synthetic accessibility translates into lower cost-per-kilogram and greater supply-chain resilience for 4-chloro-2-nitropyridine relative to its isomers.

Synthetic Methodology Nitration Process Efficiency Supply Chain

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling at the 4-Position

The chlorine atom at the 4-position of 2-nitropyridine undergoes oxidative addition to Pd(0) more readily than chlorine at the 2-position, owing to reduced steric congestion and a lower electron density at the C–Cl bond as a consequence of the adjacent nitro group . In a representative study, 4-chloro-2-nitropyridine was reported to undergo Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH at 80 °C to afford the 4-aryl product in >85% isolated yield within 2 hours, while the analogous reaction of 2-chloro-4-nitropyridine required 12 hours to reach comparable conversion under identical conditions [1]. This reactivity differential enables sequential functionalization strategies wherein the 4-Cl position is selectively addressed in the presence of other halogens, a feature not available with 2-chloro-substituted isomers.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Palladium Catalysis C–C Bond Formation

Validated Intermediate Status in Drug Discovery Programs Targeting Nitropyridine Cores

The 4-chloro-2-nitropyridine scaffold has been explicitly employed as a key synthetic intermediate in medicinal chemistry campaigns, most notably in the discovery of nitropyridine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. In this program, the 4-chloro-2-nitropyridine core served as a regiospecific handle for sequential C–N and C–C bond-forming reactions that installed pharmacophoric elements with precise vectorial control, delivering lead compounds with EC₅₀ values as low as 0.034 μM against wild-type HIV-1 IIIB [1]. By contrast, the 2-chloro-4-nitropyridine isomer lacks the same vectorial geometry and would project substituents into incompatible regions of the NNRTI binding pocket, as confirmed by molecular docking studies [1].

Medicinal Chemistry HIV NNRTI Drug Discovery Intermediate

Optimal Application Scenarios Where 4-Chloro-2-nitropyridine (CAS 65370-42-5) Delivers Measurable Advantage


Late-Stage Functionalization of Drug Candidates via Selective SNAr at the 4-Chloro Position

When a medicinal chemistry program requires installation of an amine or ether substituent at a specific vector on a nitropyridine core, 4-chloro-2-nitropyridine provides the regiospecific electrophilic center necessary for predictable, high-yielding SNAr . The ~8-fold rate advantage over isomeric 2-chloro-4-nitropyridine translates into cleaner reaction profiles, enabling telescoped sequences without intermediate purification—an essential requirement in parallel library synthesis where throughput and purity are critical [1].

Sequential Cross-Coupling Strategies Exploiting Orthogonal 4-Cl / 2-NO₂ Reactivity

In complex molecule assembly, the 4-chloro-2-nitropyridine motif permits a two-step diversification sequence: first, palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the 4-position (favored by the electron-withdrawing nitro group), followed by reduction of the nitro group to an amine or its conversion to other functional handles [1]. This orthogonal reactivity is not readily achievable with 2,4-dichloropyridine, where competitive coupling at both positions often necessitates cumbersome protecting-group strategies .

Kilogram-Scale Intermediate for Agrochemical and Pharmaceutical CDMO Campaigns

The combination of a short, high-yield synthetic route (~90% in one step), a melting point >160 °C facilitating straightforward isolation and drying, and well-characterized reactivity makes 4-chloro-2-nitropyridine an attractive building block for contract development and manufacturing organizations (CDMOs) tasked with delivering nitropyridine intermediates on multi-kilogram scale [1]. Its solid-state properties reduce the engineering challenges associated with low-melting or hygroscopic heterocycles, lowering both capital expenditure and process risk [1].

Structure-Based Drug Design Around Privileged Nitropyridine Cores

For teams employing structure-based drug design, the 4-chloro-2-nitro substitution pattern maps onto the NNRTI pharmacophore model with demonstrated sub-micromolar potency against HIV-1 . Computational docking studies confirm that the 2-nitro group engages in a critical hydrogen-bond network within the allosteric binding pocket, while the 4-chloro vector projects substituents into a hydrophobic sub-pocket that tolerates structural variation—a geometry uniquely satisfied by this isomer over its 2-chloro-4-nitro counterpart .

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